2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol
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Overview
Description
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is an organic compound characterized by the presence of a phenol group substituted with two methoxy groups and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol typically involves the reaction of 2,6-dimethoxyphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the methoxy groups or to modify the pyrrolidine ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of demethylated phenols or modified pyrrolidine derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrrolidine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: Lacks the pyrrolidine ring, making it less versatile in biological interactions.
4-(Pyrrolidin-2-yl)phenol: Lacks the methoxy groups, which can affect its reactivity and biological activity.
2,6-Dimethoxy-4-(pyrrolidin-1-yl)phenol: Similar structure but with a different substitution pattern on the pyrrolidine ring.
Uniqueness
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is unique due to the combination of methoxy groups and the pyrrolidine ring, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H17NO3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
2,6-dimethoxy-4-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C12H17NO3/c1-15-10-6-8(9-4-3-5-13-9)7-11(16-2)12(10)14/h6-7,9,13-14H,3-5H2,1-2H3 |
InChI Key |
FOFBIMFXGCLHQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2CCCN2 |
Origin of Product |
United States |
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